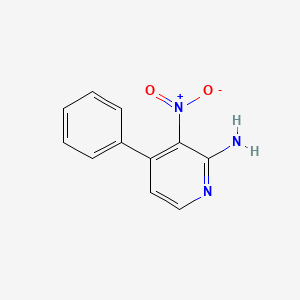

2-Amino-3-nitro-4-phenylpyridine

Vue d'ensemble

Description

2-Amino-3-nitro-4-phenylpyridine is a chemical compound with the molecular formula C11H9N3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

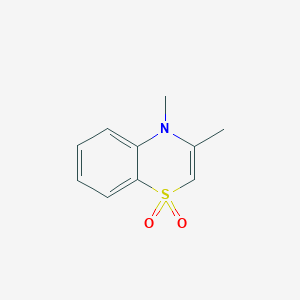

The synthesis of 2-Amino-3-nitro-4-phenylpyridine and similar compounds often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO in water to obtain the desired product . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular structure of 2-Amino-3-nitro-4-phenylpyridine is characterized by a pyridine ring substituted with an amino group, a nitro group, and a phenyl group . The exact spatial arrangement of these groups and their electronic properties could be further analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving 2-Amino-3-nitro-4-phenylpyridine are likely to be influenced by the presence of the amino and nitro groups, which can act as nucleophiles and electrophiles, respectively . These groups can participate in a variety of reactions, including substitutions and redox reactions .Applications De Recherche Scientifique

Insecticides

The increase in insecticide resistance among pests necessitates the development of novel compounds with high insecticidal activity. Researchers have designed and synthesized a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties . These derivatives were prepared using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions. The mild reaction conditions and high yield (approximately 85%) make these compounds promising candidates. Notably, compounds like 5a, 5d, 5g, 5h, and 5k exhibited 100% inhibition against the pest Mythimna separata. The 2-phenylpyridine moieties hold potential for discovering effective insecticides .

Anti-Tumor Activity

A separate study explored 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives . These compounds were synthesized, and their cytotoxic activity against various cancer cell lines (A549, H460, HT-29, and SMMC-7721) was evaluated in vitro. Ten of these derivatives demonstrated excellent anti-tumor activity against different cell lines .

Pharmacological Investigations

Derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine were found to be cytotoxic against various human tumor cells. These investigations highlight the potential pharmacological significance of this compound .

Synthesis of Nitropyridines

Nitropyridines play a crucial role in synthetic chemistry. Researchers have synthesized a series of 2-substituted-5-nitropyridines , including 3-nitropyridine . These compounds serve as versatile intermediates for further functionalization and drug development .

Herbicides and Fungicides

While not directly related to 2-amino-3-nitro-4-phenylpyridine, it’s worth noting that pyridine derivatives, including 2-phenylpyridine, are commonly used in herbicides and fungicides. Their biological activity contributes to crop protection .

Plant Growth Regulators

Pyridine-based compounds, including 2-phenylpyridine derivatives, have been investigated as plant growth regulators. Their potential impact on plant development and yield warrants further exploration .

Safety and Hazards

Orientations Futures

The synthesis and study of pyridine derivatives, including 2-Amino-3-nitro-4-phenylpyridine, remain an active area of research due to their potential applications in medicinal chemistry . Future research may focus on improving synthetic methods, exploring new reactions, and investigating the biological activity of these compounds .

Propriétés

IUPAC Name |

3-nitro-4-phenylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-10(14(15)16)9(6-7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWZHTAZIWRKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442758 | |

| Record name | 2-Amino-3-nitro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-nitro-4-phenylpyridine | |

CAS RN |

198017-57-1 | |

| Record name | 2-Amino-3-nitro-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B3049132.png)

![3-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride](/img/structure/B3049146.png)

![(3S,3aR,6aS)-3-methoxy-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B3049147.png)